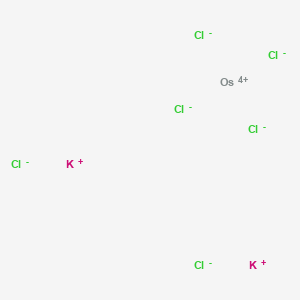
dipotassium;osmium(4+);hexachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;osmium(4+);hexachloride is an inorganic compound with the molecular formula K₂OsCl₆. It is a coordination complex where osmium is in the +4 oxidation state, surrounded by six chloride ions, and balanced by two potassium ions. This compound is known for its distinctive bordeaux to purple color and is primarily used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium;osmium(4+);hexachloride can be synthesized by reacting potassium osmate (K₂OsO₂(OH)₄) with hydrochloric acid (HCl) and a reducing agent such as iron(II) chloride (FeCl₂). The reaction typically involves dissolving potassium osmate in a mixture of concentrated hydrochloric acid and iron(II) chloride, followed by heating the solution to facilitate the reduction of osmium to the +4 oxidation state and the formation of the hexachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in specialized facilities equipped to handle the reactive and potentially hazardous nature of osmium compounds.
化学反应分析
Types of Reactions
Dipotassium;osmium(4+);hexachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form osmium tetroxide (OsO₄), a highly volatile and toxic compound.
Reduction: It can be reduced to lower oxidation states of osmium, such as osmium(II) complexes.
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia, to form different osmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or zinc (Zn) in acidic conditions are often used.
Substitution: Ligand substitution reactions typically occur in aqueous or organic solvents under mild heating conditions.
Major Products Formed
Oxidation: Osmium tetroxide (OsO₄)
Reduction: Osmium(II) complexes
Substitution: Various osmium complexes with different ligands
科学研究应用
Dipotassium;osmium(4+);hexachloride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other osmium complexes and as a catalyst in organic reactions.
Biology: Employed in electron microscopy for staining biological specimens due to its ability to bind to lipids and proteins.
Medicine: Investigated for its potential anticancer properties, particularly in the development of osmium-based drugs.
Industry: Utilized in the production of high-strength alloys and as a catalyst in various industrial processes
作用机制
The mechanism of action of dipotassium;osmium(4+);hexachloride involves its ability to undergo redox reactions and form coordination complexes with various ligands. In biological systems, it can interact with nucleic acids and proteins, leading to potential cytotoxic effects. The compound’s ability to form stable complexes with DNA and proteins makes it a candidate for anticancer research .
相似化合物的比较
Similar Compounds
Dipotassium hexachloroplatinate (IV): Similar in structure but contains platinum instead of osmium.
Dipotassium hexachlororuthenate (IV): Contains ruthenium instead of osmium.
Dipotassium hexachloropalladate (IV): Contains palladium instead of osmium.
Uniqueness
Dipotassium;osmium(4+);hexachloride is unique due to the specific properties of osmium, such as its high density, hardness, and ability to form stable complexes in various oxidation states. These properties make it particularly valuable in applications requiring high durability and resistance to wear and corrosion.
属性
CAS 编号 |
1307-78-4 |
|---|---|
分子式 |
Cl6K2Os |
分子量 |
481.1 g/mol |
IUPAC 名称 |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI 键 |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[[2-[(1-hydroxy-3-methylbutan-2-yl)amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid](/img/structure/B12512930.png)


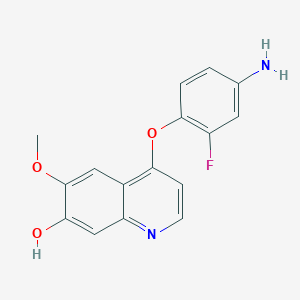
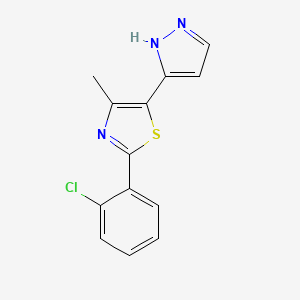
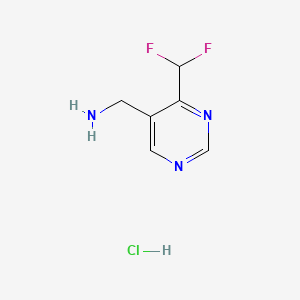
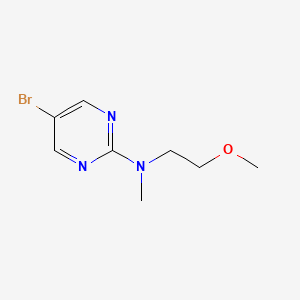
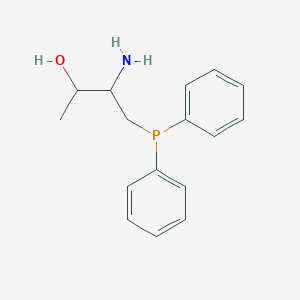

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
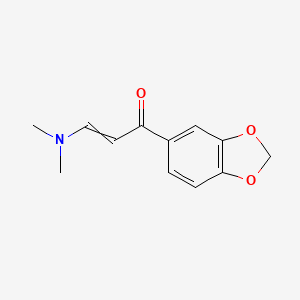

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
